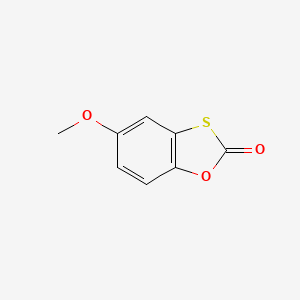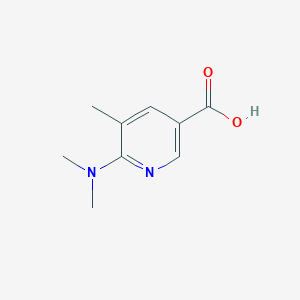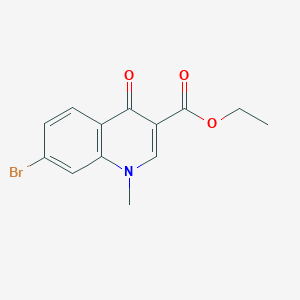
4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine is a chemical compound that features a trifluoromethyl group attached to a phenylethyl moiety, combined with a dihydro-oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine typically involves the reaction of 2,2,2-trifluoro-1-phenylethylamine with an appropriate oxazoline precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced amine compounds, and substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-N-(1-phenylethyl)acetamide
- 2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine
Uniqueness
4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine is unique due to the presence of both the trifluoromethyl group and the oxazole ring, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
65687-00-5 |
|---|---|
Formule moléculaire |
C11H11F3N2O |
Poids moléculaire |
244.21 g/mol |
Nom IUPAC |
N-(2,2,2-trifluoro-1-phenylethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)9(8-4-2-1-3-5-8)16-10-15-6-7-17-10/h1-5,9H,6-7H2,(H,15,16) |
Clé InChI |
FYSRTGQDTZCAFG-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=N1)NC(C2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-(4-Acetyl-phenoxy)acetylamino]-benzoic acid methyl ester](/img/structure/B8748611.png)


![[3-(2-Hydroxybut-3-yn-2-yl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B8748618.png)





